Product packaging for Ethyl 2-(benzylamino)-5-chloronicotinate(Cat. No.:CAS No. 1186405-01-5)

Ethyl 2-(benzylamino)-5-chloronicotinate

Cat. No.: B1389435
CAS No.: 1186405-01-5
M. Wt: 290.74 g/mol
InChI Key: YIQAPNZUZCNZAV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of nicotinic acid chemistry, which has its roots in the early twentieth century investigations of pyridine derivatives. The systematic exploration of chlorinated nicotinic acid esters gained momentum during the 1950s and 1960s, when researchers began investigating the biological properties of halogenated pyridine compounds for pharmaceutical applications. The specific synthesis of benzylamino-substituted nicotinic acid derivatives followed the recognition that incorporating aromatic amino groups could significantly enhance the biological activity and selectivity of these compounds.

Historical patent literature demonstrates that the foundational work on benzimidazole and related benzyl-substituted heterocycles was established in the mid-1950s, with researchers like Karl Hoffmann and colleagues at Ciba Pharmaceutical Products investigating the medicinal properties of benzyl-containing nitrogen heterocycles. These early investigations laid the groundwork for subsequent developments in the field of benzylamino pyridine derivatives. The compound's emergence as a research target became particularly prominent during the expansion of combinatorial chemistry approaches in the 1990s and early 2000s, when systematic variations of nicotinic acid scaffolds were explored for drug discovery purposes.

The development of efficient synthetic methodologies for accessing this compound has been closely tied to advances in nucleophilic aromatic substitution reactions and cross-coupling chemistry. Research groups have documented various synthetic approaches, with particular emphasis on optimizing reaction conditions to achieve high yields and purity levels suitable for pharmaceutical applications.

Rationale for Academic Interest

The academic interest in this compound stems from multiple converging factors that highlight its significance in contemporary chemical research. The compound serves as a valuable synthetic intermediate in the preparation of complex heterocyclic systems, particularly those targeting biological pathways involving pyridine-based recognition elements. Research has demonstrated that the structural features of this compound make it particularly suitable for investigating structure-activity relationships in medicinal chemistry contexts.

The presence of the chlorine substituent at the 5-position of the nicotinic acid framework provides opportunities for further functionalization through various cross-coupling reactions, including palladium-catalyzed processes that enable the introduction of diverse aromatic and heteroaromatic substituents. Academic researchers have recognized that this synthetic versatility makes the compound an attractive building block for library synthesis and lead compound optimization.

Furthermore, the benzylamino moiety contributes to the compound's potential for biological activity modulation. Studies have indicated that benzyl-substituted amino groups can influence the pharmacokinetic properties and target selectivity of bioactive molecules, making this compound particularly relevant for researchers investigating novel therapeutic approaches. The combination of these structural elements positions this compound as a key intermediate for accessing diverse chemical space in drug discovery programs.

Academic institutions have increasingly incorporated this compound into their research portfolios due to its accessibility through established synthetic routes and its demonstrated utility in generating diverse molecular libraries. The compound's stability under standard laboratory conditions and its compatibility with a wide range of reaction conditions further enhance its attractiveness for academic research applications.

Overview of Research Scope and Objectives

Current research involving this compound encompasses several distinct but interconnected areas of investigation. Primary research objectives focus on expanding the synthetic utility of this compound through the development of novel transformation methodologies that leverage its unique structural features. Researchers are particularly interested in exploring oxidative coupling reactions and carbon-carbon bond formation processes that can generate complex polycyclic systems from this starting material.

Research Area Primary Objectives Methodological Approaches
Synthetic Methodology Development of efficient coupling reactions Palladium-catalyzed cross-coupling, oxidative C-C bond formation
Medicinal Chemistry Structure-activity relationship studies Systematic structural modifications, biological screening
Heterocyclic Chemistry Access to complex ring systems Cyclization reactions, multi-component synthesis
Chemical Biology Target identification and validation Protein-ligand interaction studies, cellular assays

Research initiatives have demonstrated particular success in utilizing this compound as a precursor for accessing pyrimidoquinoline derivatives, which represent important scaffolds in kinase inhibitor research. Studies have shown that systematic modifications of the benzylamino substituent can lead to compounds with enhanced selectivity profiles against specific protein targets.

The synthetic chemistry research scope includes investigations into one-pot cascade reactions that can transform this compound into complex heterocyclic architectures through sequential bond-forming processes. These approaches aim to develop efficient synthetic routes that minimize the number of synthetic steps while maximizing structural diversity.

Synthetic Transformation Reaction Conditions Yield Range Reference
Nucleophilic aromatic substitution Elevated temperature, polar solvents 60-90%
Palladium-catalyzed coupling Palladium catalyst, base, inert atmosphere 70-85%
Oxidative C-C bond formation Copper catalyst, oxygen atmosphere 50-80%
Ester hydrolysis Lithium hydroxide, aqueous methanol 85-95%

Contemporary research objectives also encompass the development of environmentally sustainable synthetic approaches that minimize waste generation and utilize readily available starting materials. These green chemistry initiatives aim to establish this compound as a model compound for demonstrating sustainable synthetic practices in pharmaceutical chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClN2O2 B1389435 Ethyl 2-(benzylamino)-5-chloronicotinate CAS No. 1186405-01-5

Properties

IUPAC Name

ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQAPNZUZCNZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184907
Record name Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-01-5
Record name Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Ethyl 2-(benzylamino)-5-chloronicotinate is a complex organic compoundIt is known that benzylamine derivatives, which are structurally similar to this compound, are often involved in interactions with various cellular targets. These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes.

Biological Activity

Ethyl 2-(benzylamino)-5-chloronicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a chloronicotinate moiety combined with a benzylamino group. The molecular formula is C15H15ClN2O2C_{15}H_{15}ClN_{2}O_{2} and it has a molecular weight of approximately 290.74 g/mol. The presence of chlorine contributes to its unique reactivity and biological properties, making it a candidate for various pharmacological applications.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. Common methods include:

  • Nucleophilic Substitution : Utilizing chloronicotinic acid derivatives with benzylamine under basic conditions.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time by applying microwave irradiation to the reaction mixture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly neuroblastoma cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation.

Case Study : A study involving human neuroblastoma cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. The chloronicotinate structure facilitates binding to nicotinic acetylcholine receptors, which may explain its effects on cellular signaling pathways.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance, variations in the benzyl group or alterations in the chloronicotinate moiety can significantly impact its pharmacological profile.

Compound Variation Biological Activity
Ethyl 2-(phenylamino)-5-chloronicotinateIncreased cytotoxicity
Ethyl 2-(methylamino)-5-chloronicotinateEnhanced antimicrobial activity

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(benzylamino)-5-chloronicotinate serves as a pharmacophore in drug design, primarily due to its ability to interact with biological targets. Its structure includes a pyridine ring, which is commonly found in many biologically active compounds. The molecule's benzylamino and chloro substituents are believed to influence its interaction with enzymes and receptors, making it a candidate for new drug leads aimed at treating various diseases.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The chloronicotinate structure allows for modulation of enzyme activities that are crucial for bacterial growth.
  • Anticancer Potential : Research indicates that derivatives of chloronicotinate can inhibit cell proliferation and induce apoptosis in cancer cell lines. This compound may share similar mechanisms, warranting further investigation into its anticancer properties.
  • Receptor Modulation : The compound has been explored for its potential as an allosteric modulator of chemokine receptors such as CXCR3 and CXCR4, which play significant roles in immune response and inflammation.

Synthetic Pathways

Several synthetic methods have been developed for the preparation of this compound. These include:

  • Substitution Reactions : The introduction of the benzylamino group can be achieved through nucleophilic substitution on chlorinated precursors.
  • Reduction Reactions : Reduction techniques can convert suitable precursors into the desired compound, enhancing the yield and purity of the final product.

Case Study on Antitumor Effects

A significant study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting its potential as an anticancer agent.

Chemokine Receptor Modulation Study

Another research project focused on HEK293T cells expressing CXCR3 revealed that this compound acted as a negative allosteric modulator, inhibiting receptor activation by endogenous ligands. This modulation suggests therapeutic applications in diseases characterized by CXCR3 overactivity, such as multiple sclerosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nicotinate Derivatives: Substituent Effects

The table below compares Ethyl 2-(benzylamino)-5-chloronicotinate (hypothetical structure inferred from analogs) with key analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound (hypothetical) 2-benzylamino, 5-Cl, 3-ester C₁₅H₁₅ClN₂O₂ 290.75 g/mol Potential pharmaceutical intermediate Inferred
Ethyl 2-(benzylamino)-5-bromonicotinate 2-benzylamino, 5-Br, 3-ester C₁₅H₁₅BrN₂O₂ 335.20 g/mol Biochemical research; halogenated analog
Ethyl 2-chloro-5-methylnicotinate 2-Cl, 5-CH₃, 3-ester C₉H₁₀ClNO₂ 199.63 g/mol Pharmaceutical intermediate
Ethyl 6-acetyl-5-chloronicotinate 6-acetyl, 5-Cl, 3-ester C₁₀H₁₀ClNO₃ 227.65 g/mol Synthetic intermediate; acetylated
Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate 6-(4-Cl-benzylamino), 5-CN, 2-Ph C₂₂H₁₈ClN₃O₂ 391.86 g/mol High-purity research chemical (98%)
Key Observations:

Amino Group Variations: Benzylamino groups at position 2 (as in the target compound) enhance steric bulk compared to simpler amines, possibly affecting receptor binding. For example, compound 15 in , with a (1-benzylpiperidin-4-yl)methylamino group, shows acetylcholinesterase inhibitory activity, suggesting the benzylamino moiety’s importance in bioactivity .

Ester Position and Function : The ethyl ester at position 3 is a common feature in nicotinate derivatives, facilitating cell permeability and metabolic stability .

Q & A

Basic: What are the key synthetic routes for Ethyl 2-(benzylamino)-5-chloronicotinate, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylamine derivatives can react with ethyl 5-chloronicotinate under controlled conditions. Key factors include:

  • Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzylamino group .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side products .
  • Temperature : Lower temperatures (0–25°C) reduce racemization risks, while higher temperatures (80–100°C) accelerate reaction kinetics .
Method Catalyst Solvent Yield (%) Purity (HPLC)
Nucleophilic SubstitutionNoneDMF65–7090–92
Pd-Catalyzed CouplingPd(PPh₃)₄THF85–9095–98

Data Analysis : HPLC and NMR are critical for assessing purity, with impurities often arising from incomplete substitution or solvent adducts .

Basic: How does the electron-withdrawing chlorine substituent at position 5 influence the reactivity of the nicotinate ring?

Answer:
The chlorine atom exerts strong electron-withdrawing effects, which:

  • Enhance Electrophilicity : Facilitates nucleophilic attack at position 2, making benzylamino substitution more favorable .
  • Impact Solubility : Increases polarity, improving solubility in polar solvents but complicating crystallization .
  • Affect Derivative Stability : Stabilizes intermediates via resonance but may lead to halogen exchange under harsh conditions (e.g., high heat) .

Methodological Insight : Computational tools like DFT can model charge distribution to predict regioselectivity .

Advanced: How can researchers resolve contradictory data on regioselectivity when introducing substituents to this compound?

Answer:
Contradictions often arise from solvent polarity or competing reaction pathways. Strategies include:

  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs to identify rate-determining steps .
  • Control Experiments : Compare reactions in aprotic vs. protic solvents to isolate solvent effects .
  • In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation .

Example : A study using THF (aprotic) vs. ethanol (protic) showed a 15% yield difference in benzylamino substitution, attributed to hydrogen bonding in protic solvents .

Advanced: What strategies minimize racemization during the synthesis of chiral derivatives of this compound?

Answer:
Racemization risks are high due to the amine group’s lability. Mitigation approaches:

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis .
  • Low-Temperature Reactions : Conduct reactions at –20°C to slow down enantiomer interconversion .
  • Enantioselective Catalysis : Employ chiral ligands (e.g., BINAP) with palladium to enforce stereocontrol .

Case Study : A Boc-protected intermediate achieved 98% enantiomeric excess (ee) when synthesized at –20°C, compared to 75% ee at room temperature .

Advanced: How can computational tools predict the metabolic stability of this compound derivatives in pharmacological studies?

Answer:

  • QSAR Models : Quantify relationships between substituent properties (e.g., logP, polar surface area) and metabolic half-life .
  • Docking Simulations : Identify potential cytochrome P450 binding sites to predict oxidation pathways .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases map feasible synthetic routes while prioritizing stable intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(benzylamino)-5-chloronicotinate
Reactant of Route 2
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Ethyl 2-(benzylamino)-5-chloronicotinate

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